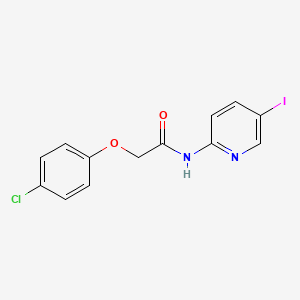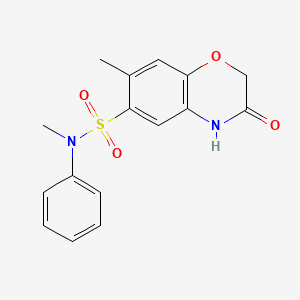
2-(4-chlorophenoxy)-N-(5-iodopyridin-2-yl)acetamide
Overview
Description
2-(4-chlorophenoxy)-N-(5-iodopyridin-2-yl)acetamide is an organic compound that features both aromatic and heteroaromatic rings, making it a molecule of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-chlorophenol and 5-iodo-2-aminopyridine.
Step 1 - Formation of 2-(4-chlorophenoxy)acetic acid: This involves the reaction of 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Step 2 - Amide Formation: The 2-(4-chlorophenoxy)acetic acid is then reacted with 5-iodo-2-aminopyridine using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorine and iodine atoms can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The aromatic rings can participate in various oxidation and reduction reactions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, due to the presence of the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as DMF (dimethylformamide).
Major Products
Substitution: Products where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation: Products with oxidized aromatic rings.
Reduction: Products with reduced aromatic rings or amide groups.
Coupling: Biaryl or diaryl products from coupling reactions.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to the presence of halogen atoms.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Enzyme Inhibitors: Potential use as enzyme inhibitors due to its structural features.
Medicine
Drug Development: Investigated for potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Radiolabeling: The iodine atom can be used for radiolabeling in diagnostic imaging.
Industry
Material Science: Used in the development of new materials with unique electronic properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(5-iodopyridin-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of halogen atoms can enhance binding affinity and selectivity through halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenoxy)-N-(5-iodopyridin-2-yl)acetamide: Similar structure but with a bromine atom instead of chlorine.
2-(4-chlorophenoxy)-N-(5-bromopyridin-2-yl)acetamide: Similar structure but with a bromine atom instead of iodine.
2-(4-fluorophenoxy)-N-(5-iodopyridin-2-yl)acetamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The unique combination of chlorine and iodine atoms in 2-(4-chlorophenoxy)-N-(5-iodopyridin-2-yl)acetamide provides distinct electronic and steric properties that can influence its reactivity and binding interactions, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-iodopyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClIN2O2/c14-9-1-4-11(5-2-9)19-8-13(18)17-12-6-3-10(15)7-16-12/h1-7H,8H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPAUENNUKXLRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC=C(C=C2)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B4420681.png)
![N-[(1-propyl-1H-1,3-benzodiazol-2-yl)methyl]propanamide](/img/structure/B4420710.png)
![N-[4-(diethylamino)benzyl]-1-ethyl-1H-tetrazol-5-amine](/img/structure/B4420721.png)
![N-{3-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B4420722.png)
![METHYL 6-(3,4-DIMETHOXYPHENYL)-4,7-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H,10H-PYRAZINO[1,2-A]QUINOLINE-5-CARBOXYLATE](/img/structure/B4420726.png)
![2-[(4-fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4420731.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4420735.png)
![2-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}-1-METHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B4420742.png)
![N-(1-adamantyl)-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B4420758.png)
![4-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B4420771.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B4420775.png)
![N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B4420783.png)
